Product packaging for Vildagliptin hydrochloride(Cat. No.:CAS No. 924914-75-0)

Vildagliptin hydrochloride

Cat. No.: B12786933
CAS No.: 924914-75-0
M. Wt: 339.9 g/mol
InChI Key: RZUUYWHYKBKAGN-DNSMMRBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vildagliptin hydrochloride is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used extensively in biochemical and pharmacological research related to type 2 diabetes mellitus . Its primary research value lies in its mechanism of action: by inhibiting the DPP-4 enzyme, this compound prevents the rapid degradation of endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This action prolongs the activity of these hormones, leading to enhanced glucose-dependent insulin secretion from pancreatic beta-cells and suppressed glucagon release from alpha-cells, thereby improving glycemic control in experimental models without inducing hypoglycemia . From a structural perspective, research using techniques like X-ray crystallography (e.g., PDB ID 3w2t) has revealed that Vildagliptin acts as a substrate-like inhibitor, forming a covalent complex with the catalytic serine residue (Ser630) in the active site of DPP-4 . The cyanopyrrolidine ring of Vildagliptin occupies the S1 subsite, while the molecule forms multiple hydrogen bonds with key residues such as Asn710, Glu205, and Glu206, accounting for its tight binding and potent inhibitory activity . This compound is characterized by high oral bioavailability (85%) and its metabolism occurs primarily via hydrolysis not involving the Cytochrome P450 system, leading to a low potential for drug-drug interactions in research settings . The major inactive metabolite is a carboxylic acid derivative formed by hydrolysis of the cyano group . This compound is supplied for research applications such as investigating DPP-4 enzyme kinetics, exploring incretin hormone pathways, studying beta-cell function and survival, and developing new models for metabolic disease research. Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly prohibited for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClN3O2 B12786933 Vildagliptin hydrochloride CAS No. 924914-75-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

924914-75-0

Molecular Formula

C17H26ClN3O2

Molecular Weight

339.9 g/mol

IUPAC Name

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H/t12?,13?,14-,16?,17?;/m0./s1

InChI Key

RZUUYWHYKBKAGN-DNSMMRBLSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl

Origin of Product

United States

Chemical Synthesis and Synthetic Methodologies

Precursor Chemistry and Intermediate Synthesis

The successful synthesis of Vildagliptin (B1682220) hinges on the efficient preparation of its key precursors. These intermediates are (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile and 3-Amino-1-adamantanol.

(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a crucial intermediate that provides the chiral core and the reactive chloroacetyl group necessary for the final coupling step. researchgate.net A common and practical approach to its synthesis begins with the readily available and inexpensive amino acid, L-proline. beilstein-journals.orgnih.gov

A prevalent synthetic pathway involves a two-step process starting from L-proline:

N-acylation: L-proline is first reacted with chloroacetyl chloride. beilstein-journals.org This reaction, typically conducted in a solvent like tetrahydrofuran (B95107) (THF), acylates the secondary amine of the proline ring to form (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid. researchgate.netniscair.res.in

Conversion to Nitrile: The carboxylic acid group is then converted into a carbonitrile. A widely used method is to first transform the carboxylic acid into the corresponding primary amide, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. beilstein-journals.orgnih.gov This is often achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) followed by reaction with ammonium (B1175870) bicarbonate. beilstein-journals.org The resulting amide is subsequently dehydrated to yield the target nitrile, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. beilstein-journals.orgnih.gov Dehydrating agents such as trifluoroacetic anhydride (B1165640) are commonly employed for this transformation. beilstein-journals.orgnih.gov

This route is advantageous as it avoids complex protection and deprotection steps for the nitrogen atom. beilstein-journals.orgbeilstein-journals.org

Table 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile from L-Proline

Step Reactants Reagents/Solvents Intermediate/Product Reference
1. N-Acylation L-proline, Chloroacetyl chloride Tetrahydrofuran (THF) (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid nih.gov, researchgate.net
2. Amidation (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid Dicyclohexylcarbodiimide, Ammonium bicarbonate, Dichloromethane (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide beilstein-journals.org

The second key intermediate is 3-Amino-1-adamantanol, which provides the bulky, lipophilic adamantane (B196018) cage structure. A common starting material for its synthesis is amantadine (B194251) hydrochloride (1-aminoadamantane hydrochloride). niscair.res.inpatsnap.com

The synthesis generally involves the oxidation of amantadine. One method employs a mixed acid system, such as a combination of fuming sulfuric acid, trifluoroacetic acid, and nitric acid, to introduce a hydroxyl group at the tertiary carbon position of the adamantane cage. patsnap.com The reaction conditions, including temperature and reactant ratios, are carefully controlled to maximize the yield of the desired product. patsnap.com Following the oxidation, the reaction mixture is neutralized with a strong base, and the product is isolated. patsnap.comgoogle.com

Some improved methods report the use of boric acid as a catalyst in a sulfuric acid/nitric acid mixture, which has been shown to result in high yields of up to 95%. researchgate.netniscair.res.inkaimosi.com

Table 2: Representative Synthesis of 3-Amino-1-adamantanol

Starting Material Reagents/Catalysts Key Steps Product Reference
Amantadine hydrochloride Fuming sulfuric acid, Nitric acid, Trifluoroacetic acid Mixed acid oxidation, Neutralization 3-Amino-1-adamantanol patsnap.com

Diverse Synthetic Routes for Vildagliptin Hydrochloride

Several synthetic strategies for Vildagliptin have been developed, primarily differing in the specific methods used for intermediate synthesis and the final condensation step.

The majority of synthetic routes for Vildagliptin utilize L-proline as the chiral source. researchgate.net This approach is economically viable due to the low cost of L-proline. researchgate.net The general strategy involves the initial preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, as previously described. researchgate.net The subsequent conversion of the carboxylic acid to the nitrile is a critical step where different methodologies are applied. One route proceeds through the formation of an amide followed by dehydration. beilstein-journals.org An alternative one-pot reaction involves treating the carboxylic acid intermediate directly with acetonitrile (B52724) in the presence of sulfuric acid to yield the nitrile. niscair.res.inkaimosi.com This nitrile intermediate is then reacted with 3-aminoadamantanol to produce Vildagliptin. kaimosi.com

Variations in the synthesis focus on optimizing the chloroacetylation and, particularly, the cyanogenation steps.

For cyanogenation, alternatives to the amide dehydration route exist.

Direct Cyanation: A facile method involves the direct reaction of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with acetonitrile in the presence of sulfuric acid. researchgate.netresearchgate.net This approach streamlines the process into a one-pot reaction for the intermediate synthesis. niscair.res.in

Alternative Dehydrating Agents: For the amide dehydration route, besides trifluoroacetic anhydride, other reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in N,N-dimethylformamide (DMF) have been successfully used. researchgate.net

Alternative Route via Protected Prolinamide: Another strategy begins with N-fluorenylmethyloxycarbonyl-L-prolinamide. google.com In this sequence, the amide is first dehydrated to the nitrile. Subsequently, the Fmoc-protecting group is removed, followed by N-chloroacetylation to yield the key (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine intermediate. google.com

The final step in the synthesis of Vildagliptin is the condensation reaction between (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantanol. researchgate.net This is a nucleophilic substitution reaction where the primary amine of 3-amino-1-adamantanol displaces the chloride from the chloroacetyl group.

This reaction is typically performed in an organic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile. google.comgoogle.com A weak inorganic base, most commonly potassium carbonate (K₂CO₃), is used as an acid scavenger to neutralize the hydrochloric acid formed during the reaction. google.comgoogle.com

To improve reaction efficiency, different catalytic systems have been explored.

Phase-Transfer Catalysis: One patented method describes carrying out the condensation in a mixed system of an organic solvent and water with a catalyst, which can improve product purity and yield. google.com

Organic Bases: The use of organic bases in acetonitrile has also been reported as an efficient method for the condensation step. google.com

Additives: Some procedures include additives like potassium iodide to facilitate the reaction, likely by an in-situ Finkelstein reaction to form a more reactive iodoacetyl intermediate. google.com

After the reaction is complete, Vildagliptin is typically isolated and purified by crystallization from a suitable solvent system, such as ethanol (B145695). google.com The base form is then converted to this compound.

Process Optimization and Yield Enhancement Techniques

The commercial viability of Vildagliptin hinges on optimizing its synthesis to maximize yield and purity while minimizing costs and environmental impact. Researchers have explored various strategies to enhance the efficiency of key reaction steps.

One area of focus has been the synthesis of the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. A one-pot reaction has been developed starting from L-proline and chloroacetyl chloride, using acetonitrile in the presence of sulfuric acid. niscair.res.in Optimization of this process revealed that reaction time and temperature are critical parameters, with the best results achieved by treating the N-acylated intermediate with acetonitrile and sulfuric acid at 95°C. niscair.res.in

Another crucial intermediate is 3-amino-1-adamantane alcohol. Traditional synthesis methods for this compound have been plagued by low yields and the use of expensive or hazardous reagents. niscair.res.in An improved method involves the oxidation of amantadine hydrochloride using a mixture of sulfuric and nitric acid with boric acid as a catalyst, followed by hydrolysis with potassium hydroxide. niscair.res.inresearchgate.net A significant enhancement in this process is the use of ethanol extraction instead of dichloromethane, which has been shown to be considerably more efficient, leading to a total yield of 95%. niscair.res.inresearchgate.net

Further process optimization has focused on the final condensation step. One patented method describes the reaction between (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-amino-1-adamantane alcohol in a mixed system of an organic solvent and water with a catalyst, followed by extraction, concentration, and crystallization to obtain a high-purity product. google.com Another approach utilizes propylene (B89431) oxide as an acid-binding agent in the reaction between L-prolinamide and chloroacetyl chloride, simplifying post-reaction workup and achieving a yield of approximately 89% with over 99% purity. google.com

Table 1: Optimization of Reaction Conditions for (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Synthesis

EntryRatio of H2SO4/2b (mol/mol)Temperature (°C)Time (h)Yield (%)
13:1955.527
26:1955.531
39:1955.536

Data sourced from a study on optimizing the synthesis of a key Vildagliptin intermediate. researchgate.net

Emerging Technologies in Vildagliptin Synthesis

The pharmaceutical industry is increasingly adopting emerging technologies to improve the safety, efficiency, and sustainability of drug manufacturing. In the context of Vildagliptin synthesis, both continuous flow and innovative batch technologies have demonstrated significant advantages.

Continuous Flow Synthesis Applications

Continuous flow chemistry offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents. A key application in Vildagliptin synthesis is the generation and immediate consumption of the Vilsmeier reagent, which is used for the dehydration of the N-acylated proline amide intermediate. acs.orgresearchgate.net This reagent is an irritant and possesses significant thermal potential, making its handling on a large scale challenging. acs.orgresearchgate.net

In a continuous flow setup, phosphorus oxychloride and dimethylformamide (DMF) are mixed in a T-shaped mixer and passed through a coiled tubing reactor, allowing for the in-line formation of the Vilsmeier reagent. acs.org This reagent is then immediately reacted with the N-acylated proline amide, mitigating safety and hygiene risks associated with its isolation and storage. acs.orgresearchgate.net This approach has been shown to generate the desired cyanopyrrolidine intermediate at a high throughput. acs.orgrsc.org The combination of continuous flow for the hazardous reagent generation and batch processing for subsequent steps represents a powerful hybrid approach. rsc.org

Batch Technology Innovations

While continuous flow offers many benefits, innovations in batch technology also contribute to improved Vildagliptin synthesis. One such innovation involves the use of propylene oxide as an acid-binding agent in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-amide from L-prolinamide and chloroacetyl chloride. google.com This method replaces traditional bases like potassium carbonate or triethylamine, simplifying the workup process. google.com The post-reaction treatment involves simple filtration, washing, and drying of the solid product, eliminating the need for water washing, extraction, and distillation. google.com This streamlined batch process is characterized by its simplicity, mild reaction conditions, high yield, and excellent product quality, making it suitable for industrial production. google.com

Stereoselective Synthesis and Chiral Control

Vildagliptin possesses a single chiral center and is used therapeutically as the pure S-enantiomer. researchgate.net Therefore, controlling the stereochemistry during synthesis is of paramount importance to ensure the drug's efficacy and safety.

Enantiomeric Purity Control in Vildagliptin Synthesis

The stereochemical integrity of Vildagliptin is established early in the synthesis, starting with the naturally occurring chiral building block, L-proline. acs.org Maintaining this chirality throughout the subsequent reaction steps is crucial. The synthesis of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, from L-proline is a critical step where racemization must be avoided. researchgate.net

Analytical methods are essential for monitoring and confirming the enantiomeric purity of the final product. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose. researchgate.netmdpi.com Methods have been developed using various cyclodextrin (B1172386) derivatives as chiral selectors to separate the S- and R-enantiomers of Vildagliptin. mdpi.com For instance, sulfobutylether-β-cyclodextrin (SBE-β-CD) has been successfully employed as a chiral selector in CE for the enantioseparation of Vildagliptin. mdpi.com The development of such analytical methods is crucial for quality control and to meet the stringent regulatory requirements for enantiomerically pure drugs. mdpi.com

Molecular Mechanisms of Action and Target Engagement

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Vildagliptin (B1682220) functions as a potent, competitive, and reversible inhibitor of the DPP-4 enzyme. researchgate.netnih.gov Its primary mechanism involves binding to the enzyme's active site, which prevents the degradation of incretin (B1656795) hormones. researchgate.net This inhibition leads to an improvement in the function of pancreatic islet α- and β-cells in a glucose-dependent manner. openaccessjournals.com

The interaction between vildagliptin and DPP-4 is a well-defined process characterized by slow, tight-binding kinetics. researchgate.net Vildagliptin's cyanopyrrolidine structure, specifically the nitrile group, forms a covalent but reversible complex with the hydroxyl group of the catalytic serine residue (S630) at the DPP-4 active site. vetmeduni.ac.atopenaccessjournals.com This binding is marked by a rapid onset and a slow dissociation from the enzyme, with a dissociation half-life of approximately one hour. researchgate.net This prolonged interaction ensures sustained DPP-4 inhibition that outlasts the detectable presence of the drug in plasma. openaccessjournals.comnih.gov The potency of vildagliptin is demonstrated by its low half-maximal inhibitory concentration (IC50), which is approximately 4.5 nmol/L. researchgate.net

Table 1: Kinetic and Binding Characteristics of Vildagliptin with DPP-4

Parameter Description Reference
Mechanism Covalent, Reversible, Competitive openaccessjournals.comvetmeduni.ac.atopenaccessjournals.com
Binding Site Catalytic site of DPP-4 (Serine residue S630) researchgate.netvetmeduni.ac.at
Kinetics Slow, tight-binding with slow dissociation researchgate.net
IC50 (Human DPP-4) ~4.5 nmol/L researchgate.net

| Dissociation Half-Life | ~1 hour | researchgate.net |

The inhibition of DPP-4 by vildagliptin is both reversible and highly selective. nih.gov The covalent bond it forms is slowly hydrolyzed, which allows for the regeneration of the active enzyme. acs.org This reversibility is a key characteristic of its mechanism. researchgate.netacs.org

Vildagliptin demonstrates significant selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9. openaccessjournals.com This high selectivity is considered important for its therapeutic profile, as the inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical rodent studies. openaccessjournals.com The structural basis for this selectivity is attributed to the adamantyl group in vildagliptin's structure, which provides steric bulk and ensures a high-affinity fit within the DPP-4 active site. openaccessjournals.com

The inhibitory effect of vildagliptin on DPP-4 is not species-specific, showing comparable potency across different species, including humans, rats, and dogs. openaccessjournals.com This consistent activity across species is beneficial for preclinical to clinical translation of its effects. Studies have shown that vildagliptin is rapidly absorbed and demonstrates moderate to high bioavailability in both rats and dogs (45-100%). researchgate.net While the fundamental mechanism of covalent binding to the DPP-4 catalytic site is conserved, minor variations in inhibitory concentrations can occur due to subtle differences in the enzyme's amino acid sequence between species.

Table 2: Comparative DPP-4 Inhibition by Vildagliptin

Species Inhibition Profile Reference
Human Potent, reversible, and selective inhibition. researchgate.netnih.gov
Rat Not species-specific, effective inhibition observed. openaccessjournals.com

| Dog | Not species-specific, effective inhibition observed. | openaccessjournals.com |

Incretin Hormone System Modulation

By inhibiting DPP-4, vildagliptin effectively prevents the rapid inactivation of the two primary incretin hormones: Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). nih.govmdpi.com This leads to elevated circulating levels of the active forms of these hormones, thereby amplifying their natural glucose-regulating effects. researchgate.netresearchgate.net

Vildagliptin administration significantly increases the levels of active GLP-1, particularly after meals. researchgate.netdiabetesjournals.org DPP-4 normally inactivates GLP-1 within minutes of its release. frontiersin.org By blocking this degradation, vildagliptin can lead to a 2- to 4-fold increase in active GLP-1 levels. researchgate.net This elevation enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses the secretion of glucagon (B607659) from α-cells when glucose levels are high. researchgate.netfrontiersin.org The enhanced GLP-1 action contributes to improved glycemic control. researchgate.netfrontiersin.org

Table 3: Impact of Vildagliptin on Incretin Hormone Levels

Incretin Hormone Effect of Vildagliptin Approximate Fold Increase Reference
Active GLP-1 Increased postprandial and fasting levels 2- to 4-fold researchgate.netresearchgate.net

| Active GIP | Increased postprandial and fasting levels | 2- to 4-fold | researchgate.netdiabetesjournals.org |

Pancreatic Islet Cell Function Enhancement

Vildagliptin's primary mechanism involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.comnih.gov By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP, leading to improved function of both beta and alpha cells within the pancreatic islets. drugbank.comnih.govnih.gov

Beta-Cell Glucose Sensitivity and Insulin Secretion Regulation

Vildagliptin significantly enhances the sensitivity of pancreatic beta-cells to glucose, a key factor that is often impaired in individuals with type 2 diabetes. drugbank.comnih.govaristopharma.com This improved sensitivity results in a more appropriate, glucose-dependent insulin secretion. drugbank.comaristopharma.comeuropa.eu When blood glucose levels are elevated, particularly after a meal, the increased levels of active incretin hormones stimulate the beta-cells to produce and release more insulin. patsnap.comeuropa.eu This action helps to efficiently lower postprandial blood glucose levels. drugbank.compatsnap.com

Clinical studies have demonstrated that treatment with vildagliptin leads to a notable improvement in markers of beta-cell function. europa.eugeneesmiddeleninformatiebank.nl For instance, research has shown an increase in the insulin secretion rate relative to glucose concentrations following vildagliptin administration. nih.govopenaccessjournals.com One study in drug-naive patients with type 2 diabetes and mild hyperglycemia found that 52 weeks of vildagliptin treatment significantly increased combined hyperglycemia and arginine-stimulated C-peptide secretion, a measure of beta-cell secretory capacity. nih.gov Furthermore, vildagliptin has been shown to improve the proinsulin to insulin ratio, indicating more efficient insulin processing by the beta-cells. drugbank.comopenaccessjournals.com

A study on subjects with impaired fasting glucose revealed that six weeks of vildagliptin treatment increased the acute insulin response to intravenous glucose and improved insulin sensitivity, leading to a significant enhancement of beta-cell function. diabetesjournals.orgnih.gov

Table 1: Effect of Vildagliptin on Beta-Cell Function Markers

Marker Observation Reference(s)
Insulin Secretion Increased glucose-dependent insulin secretion. drugbank.comaristopharma.comeuropa.eu
Beta-Cell Sensitivity Enhanced sensitivity to glucose. nih.govaristopharma.com
Proinsulin to Insulin Ratio Improved (reduced), indicating better insulin processing. drugbank.comopenaccessjournals.com
C-peptide Secretion Increased in response to stimuli. nih.gov
Acute Insulin Response Increased following intravenous glucose. diabetesjournals.orgnih.gov

It is important to note that vildagliptin's effect on insulin secretion is glucose-dependent, meaning it does not stimulate insulin release when glucose levels are normal or low, thereby minimizing the risk of hypoglycemia. drugbank.compatsnap.comeuropa.eu

Alpha-Cell Glucose Sensitivity and Glucagon Secretion Modulation

In addition to its effects on beta-cells, vildagliptin also improves the function of pancreatic alpha-cells. nih.gov In individuals with type 2 diabetes, alpha-cells often exhibit inappropriate glucagon secretion, where glucagon is released even when blood glucose levels are high. Vildagliptin enhances the sensitivity of alpha-cells to glucose, leading to a more appropriate, glucose-dependent suppression of glucagon secretion. aristopharma.comeuropa.eugeneesmiddeleninformatiebank.nl

By increasing active GLP-1 levels, vildagliptin helps to inhibit glucagon release when blood glucose is elevated, such as after a meal. openaccessjournals.compatsnap.comsquarepharma.com.bd This reduction in inappropriate glucagon secretion is a crucial component of vildagliptin's glucose-lowering effect. openaccessjournals.comnih.gov Conversely, studies have shown that vildagliptin enhances the glucagon response to hypoglycemia, which is a normal counterregulatory mechanism. nih.govnih.govoup.com This dual, glucose-dependent regulation of glucagon secretion contributes to improved glycemic control with a low risk of hypoglycemia. openaccessjournals.comnih.gov

A crossover study demonstrated that vildagliptin treatment for 28 days led to a 41% decrease in the glucagon response during a meal test (hyperglycemia) and a 38% increase in the glucagon response during a hypoglycemic clamp compared to placebo. nih.govoup.com

Table 2: Vildagliptin's Effect on Glucagon Secretion

Condition Glucagon Response Outcome Reference(s)
Hyperglycemia (e.g., after a meal) Suppressed Reduced hepatic glucose production. openaccessjournals.compatsnap.comnih.gov
Hypoglycemia Enhanced Normal counterregulatory response preserved. nih.govnih.govoup.com

Hepatic Glucose Production Pathways

The modulation of pancreatic islet cell hormones by vildagliptin directly impacts hepatic glucose production. The enhanced insulin-to-glucagon ratio, resulting from increased insulin secretion and suppressed glucagon release during hyperglycemia, leads to a decrease in both fasting and postprandial hepatic glucose output. drugbank.comeuropa.eunafdac.gov.ng

Metformin (B114582), another antihyperglycemic agent often used in combination with vildagliptin, also works by decreasing hepatic glucose production through the inhibition of gluconeogenesis and glycogenolysis. squarepharma.com.bdgetzpharma.comeuropa.eu The combined action of vildagliptin and metformin targets this key pathway from two different angles. invisionmedi.com

Research in conscious dogs demonstrated that vildagliptin administration, by inhibiting DPP-4 and increasing GLP-1 levels, resulted in a threefold increase in net hepatic glucose uptake, an effect that was greater than what could be predicted by changes in insulin alone. diabetesjournals.org This suggests a potential direct or indirect effect of vildagliptin on the liver, beyond its influence on pancreatic hormones. diabetesjournals.org Furthermore, vildagliptin has been associated with a reduction in liver fat, which can lead to improved glucose utilization. frontiersin.org The reduction in inappropriate glucagon secretion is directly linked to decreased hepatic glucose production, contributing significantly to the reduction in fasting glucose levels observed with vildagliptin treatment. openaccessjournals.comopenaccessjournals.com

Preclinical Research and in Vivo Models

Metabolic Investigations in Animal Models

Vildagliptin (B1682220) has been shown to improve glucose homeostasis in various diabetic rodent models. In obese diabetic KK-Ay mice, administration of vildagliptin ameliorated glucose tolerance, which was associated with increased plasma insulin (B600854) levels during an oral glucose tolerance test (OGTT). This effect is partly attributed to the significant increase in the active form of glucagon-like peptide-1 (GLP-1) following an oral glucose load in vildagliptin-treated mice. Similarly, in streptozotocin-induced diabetic rats, a model for type 1 diabetes, vildagliptin treatment led to improved glucose homeostasis. Another study using a high-fat diet and streptozotocin to induce diabetes in rats demonstrated that a 12-week treatment with vildagliptin significantly reduced fasting blood glucose and the area under the curve (AUC) in an OGTT.

Interactive Data Table: Effects of Vildagliptin on Glucose Metabolism in Diabetic Rodent Models

Animal Model Key Findings Reference
KK-Ay Mice Ameliorated glucose tolerance and increased plasma insulin levels during OGTT.
Streptozotocin-induced Diabetic Rats Improved glucose homeostasis.

Vildagliptin has demonstrated beneficial effects in animal models of insulin resistance. In a study involving rats with insulin resistance induced by a high-fat diet (HFD), treatment with vildagliptin resulted in improved insulin sensitivity. Specifically, HFD rats treated with vildagliptin showed a significant improvement in the homeostasis model assessment (HOMA) index. Furthermore, vildagliptin treatment in these animals was associated with a reduction in plasma insulin, total cholesterol, and oxidative stress, alongside an increase in high-density lipoprotein (HDL) levels. In another study, vildagliptin was found to improve insulin resistance by reducing glucotoxicity, decreasing fasting lipolysis in fat cells, and reducing stored triglycerides in muscle, liver, and pancreas. Research in a non-alcoholic steatohepatitis (NASH) rat model also showed that vildagliptin improved insulin sensitivity, as evidenced by reduced fasting blood glucose levels and a corrected homeostasis model assessment for insulin resistance.

Interactive Data Table: Vildagliptin's Impact on Insulin Resistance Parameters in Animal Models

Animal Model Parameter Effect of Vildagliptin Reference
High-Fat Diet Rats HOMA Index Improved
High-Fat Diet Rats Plasma Insulin Decreased
High-Fat Diet Rats Total Cholesterol Decreased
High-Fat Diet Rats HDL Increased

A significant focus of preclinical research has been the effect of vildagliptin on pancreatic beta-cell mass and function. In diabetic KK-Ay mice, vildagliptin treatment increased pancreatic β-cell mass. This was accompanied by an increase in glucose-stimulated insulin secretion and islet insulin content. The preservation of β-cell mass is attributed to both direct effects on cell kinetics and indirect effects such as reducing cell apoptosis, oxidative stress, and endoplasmic reticulum stress. Gene expression analysis in these mice revealed that vildagliptin upregulated genes involved in cell differentiation/proliferation and anti-apoptosis, while downregulating genes related to apoptosis and endoplasmic reticulum stress. Studies in streptozotocin-induced diabetic rats also showed that vildagliptin treatment increased the populations of pancreatic β-cells. Furthermore, immunohistochemical analysis in a mouse model of type 2 diabetes showed that combination therapy of vildagliptin and valsartan resulted in an increased expression of insulin.

Interactive Data Table: Vildagliptin's Effects on Pancreatic Beta-Cells in Animal Models

Animal Model Key Finding Mechanism Reference
KK-Ay Mice Increased β-cell mass and function. Upregulation of pro-proliferative and anti-apoptotic genes; reduction of cellular stress.
Streptozotocin-induced Diabetic Rats Increased populations of pancreatic β-cells. Not specified.

Non-Glycemic Mechanistic Explorations in Animal Models

Vildagliptin has been investigated for its potential cardioprotective effects in various animal models. In obese insulin-resistant rats, both vildagliptin and sitagliptin attenuated cardiac dysfunction and prevented cardiac mitochondrial dysfunction. Vildagliptin has also shown cardioprotective effects in models of myocardial infarction (MI). However, one study using a rat model of post-myocardial infarction heart failure found that while vildagliptin increased active GLP-1 levels, it did not have substantial protective effects on cardiac function in a long-term remodeling model. In a type 2 diabetic mouse model, vildagliptin was found to prevent diabetic cardiomyopathy by restoring autophagy. Furthermore, in diabetic rats, vildagliptin treatment was shown to recover endothelial function.

Interactive Data Table: Cardiovascular Effects of Vildagliptin in Animal Models

Animal Model Condition Key Findings Reference
Obese Insulin-Resistant Rats Insulin Resistance Attenuated cardiac and mitochondrial dysfunction.
Rat Model Post-Myocardial Infarction No substantial protective effects on long-term cardiac remodeling.
Type 2 Diabetic Mice Diabetic Cardiomyopathy Prevented cardiomyopathy by restoring autophagy.

Preclinical studies have explored the role of vildagliptin in modulating angiogenesis, the formation of new blood vessels. In a mouse model of myocardial infarction, vildagliptin treatment was found to increase angiogenesis. This effect was associated with an increase in the myocardial homing of circulating CXCR4+ stem cells. Another study demonstrated that vildagliptin stimulates ischemia-induced revascularization through an endothelial nitric-oxide synthase (eNOS)-dependent mechanism. The angiogenic actions of vildagliptin appear to be mediated by both GLP-1-dependent and -independent mechanisms.

Interactive Data Table: Vildagliptin and Angiogenesis in Animal Models

Animal Model Condition Key Findings Reference
Mouse Model Myocardial Infarction Increased angiogenesis and myocardial homing of stem cells.

Neuroprotective Mechanisms in Neurological Disease Models (e.g., Parkinson's Disease)

Vildagliptin hydrochloride has demonstrated significant neuroprotective properties in various preclinical models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc). mdpi.comnih.gov Research indicates that vildagliptin's therapeutic potential in PD models stems from its ability to modulate multiple cellular pathways involved in neuronal survival, apoptosis, and inflammation. mdpi.comnih.gov

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's, administration of vildagliptin significantly mitigated motor deficits. mdpi.comnih.govresearchgate.net This behavioral improvement was substantiated by immunohistochemical analysis showing that vildagliptin treatment protected against the MPTP-induced loss of tyrosine hydroxylase (TH)-positive cells, which are markers for dopaminergic neurons, in both the SNpc and the striatum. mdpi.comresearchgate.net

The underlying neuroprotective mechanisms involve the modulation of critical intracellular signaling pathways. Vildagliptin was found to activate the PI3K/Akt signaling pathway, which is crucial for promoting cell survival, and to mitigate the increased phosphorylation of stress-activated protein kinases ERK and JNK, which are associated with neuronal apoptosis. mdpi.comnih.govresearchgate.net These findings from in vivo models were consistent with results from in vitro studies using 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, in SH-SY5Y neuroblastoma cells. mdpi.comnih.gov

Furthermore, vildagliptin exerts anti-apoptotic effects by regulating the expression of key apoptosis-related proteins. In the striatum of MPTP-treated mice, vildagliptin treatment significantly reduced the cleavage of caspase-3, a primary executioner of apoptosis. mdpi.comnih.gov It also modulated the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl2, decreasing the MPTP-induced elevation of this ratio. mdpi.com In other models, such as the rotenone-induced rat model of PD, vildagliptin's anti-apoptotic effect was demonstrated by a reduction in cytochrome c and caspase-3. nih.gov

Vildagliptin has also been shown to influence autophagy, a cellular process for degrading and recycling cellular components that is often impaired in Parkinson's disease. In MPP+-treated SH-SY5Y cells, vildagliptin attenuated the conversion of LC3B-I to LC3B-II, a key step in autophagosome formation, suggesting a role in inhibiting excessive or dysfunctional autophagy that can lead to cell death. mdpi.comnih.gov Additionally, its anti-inflammatory effects are mediated by suppressing the nuclear factor (NF)κB signaling pathway and consequently, downstream inflammatory mediators like tumor necrosis factor-α (TNF-α). nih.gov

Table 1: Summary of Vildagliptin's Neuroprotective Mechanisms in Parkinson's Disease Models
MechanismModel SystemKey FindingsReference
Signaling Pathway ModulationMPTP-induced mice; MPP+-treated SH-SY5Y cellsActivated PI3K/Akt pathway; Mitigated phosphorylation of ERK and JNK. mdpi.comnih.govresearchgate.net
Anti-ApoptosisMPTP-induced mice; Rotenone-induced ratsReduced cleavage of caspase-3; Decreased Bax/Bcl2 ratio; Reduced cytochrome c. mdpi.comnih.gov
Autophagy RegulationMPP+-treated SH-SY5Y cellsAttenuated the conversion of LC3B-II, inhibiting excessive autophagy. mdpi.comnih.gov
Anti-InflammationRotenone-induced ratsSuppressed NFκB signaling and downstream inflammatory mediators (e.g., TNF-α). nih.gov

Anti-Virulence Effects in Pathogen Models (e.g., Pseudomonas aeruginosa)

Recent research has explored the repurposing of vildagliptin, often in combination with other drugs like metformin (B114582), as an anti-virulence agent against pathogenic bacteria such as Pseudomonas aeruginosa. nih.govnih.gov This opportunistic pathogen utilizes a cell-to-cell communication system known as quorum sensing (QS) to regulate the expression of numerous virulence factors that are critical for establishing infections. nih.govmdpi.com Targeting QS systems represents a promising strategy to disarm pathogens without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.

In studies evaluating a vildagliptin-metformin combination, the drugs showed a significant ability to interfere with the virulence of P. aeruginosa. nih.govnih.govpreprints.org The combination was effective at diminishing the formation of biofilms, which are structured communities of bacteria that provide protection from antibiotics and host immune responses. nih.govnih.gov Furthermore, it reduced bacterial motility and inhibited the production of key virulence factors, including pyocyanin pigment and various extracellular enzymes. nih.govnih.gov

The anti-virulence activity of the combination is linked to its ability to disrupt QS systems. nih.gov Both vildagliptin and metformin have been shown to have an affinity for QS receptors. nih.govnih.gov Critically, the drug combination significantly downregulated the expression of the main genes that encode for QS systems in P. aeruginosa. nih.govnih.gov By interfering with these regulatory networks, vildagliptin contributes to the suppression of a wide array of virulence factors. In vivo studies using a mouse model showed that the vildagliptin-metformin combination offered a protective effect against P. aeruginosa-induced pathogenesis, leading to a reduction in inflammation. nih.govnih.gov

Table 2: Summary of Vildagliptin's Anti-Virulence Effects Against Pseudomonas aeruginosa (in combination with Metformin)
EffectMechanismKey FindingsReference
Inhibition of Biofilm FormationDisruption of Quorum Sensing (QS)Significantly diminished the ability of P. aeruginosa to form biofilms. nih.govnih.gov
Reduction of Virulence FactorsDownregulation of QS-encoding genesDecreased production of pyocyanin and virulent extracellular enzymes. nih.govnih.gov
Reduced Bacterial MotilityInterference with QS-regulated functionsImpaired bacterial swimming and swarming motilities. nih.gov
In Vivo ProtectionAttenuation of virulenceRelieved inflammation and protected against pathogenesis in a mouse model. nih.govnih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Settings

The primary pharmacodynamic action of vildagliptin is the potent and selective inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov In preclinical studies, the analysis of pharmacodynamic biomarkers focuses on quantifying the extent and duration of DPP-4 inhibition and the downstream physiological consequences.

A key biomarker is the activity of the DPP-4 enzyme itself. Vildagliptin demonstrates a dose-dependent effect on the duration of DPP-4 inhibition, with studies showing greater than 90% inhibition at various doses. nih.gov This inhibition prevents the rapid degradation of incretin (B1656795) hormones, which are central to the regulation of glucose homeostasis.

Consequently, the levels of active incretin hormones serve as crucial pharmacodynamic biomarkers. Vildagliptin treatment leads to a significant, approximately 2- to 3-fold increase in the plasma concentrations of active glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Similarly, levels of active glucose-dependent insulinotropic polypeptide (GIP) are also substantially increased. nih.govnih.gov

The downstream effects of elevated incretin levels are also monitored as key biomarkers. Vildagliptin significantly suppresses postprandial glucagon (B607659) levels, a hormone that raises blood glucose. nih.govnih.gov This modulation of the alpha-cell response to glucose is an important pharmacodynamic outcome. nih.govresearchgate.net The ultimate effect of these changes is the improvement of glycemic control, making plasma glucose concentrations a primary endpoint biomarker in preclinical models of diabetes. nih.gov

Table 3: Key Pharmacodynamic Biomarkers for Vildagliptin in Preclinical Analysis
BiomarkerPharmacodynamic EffectObserved ChangeReference
Dipeptidyl Peptidase-4 (DPP-4) ActivityDirect target engagementDose-dependent inhibition (>90%). nih.gov
Active Glucagon-Like Peptide-1 (GLP-1)Inhibition of incretin degradation~2 to 3-fold increase in plasma levels. nih.govresearchgate.net
Active Glucose-Dependent Insulinotropic Polypeptide (GIP)Inhibition of incretin degradationSignificant increase in plasma levels. nih.govnih.gov
GlucagonEnhanced alpha-cell sensitivity to glucoseSignificant reduction in postprandial levels. nih.govnih.gov
Plasma GlucoseOverall effect on glucose homeostasisReduction in fasting and postprandial concentrations. nih.govresearchgate.net

Enzyme Kinetics and Intermolecular Interactions

DPP-4 Enzyme Kinetics and Inhibition Parameters

The inhibitory activity of vildagliptin (B1682220) against DPP-4 is quantified by its IC50 and Ki values, which reflect its potency. The mode of inhibition, while rooted in competitive binding at the active site, displays complex characteristics that differentiate it from simple competitive inhibitors.

Vildagliptin demonstrates high-affinity binding to the DPP-4 enzyme. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that measure the inhibitor's potency. Research using recombinant human enzymes has established the Ki for vildagliptin to be in the low nanomolar range, although values vary depending on assay conditions. researchgate.netnih.govguidetopharmacology.org For instance, Ki values have been reported as 3 nM, 13 nM, and 17 nM. researchgate.netguidetopharmacology.org A theoretical IC50 value has been calculated at 62 nM. globalresearchonline.net

Table 1: Vildagliptin Inhibition Parameters for DPP-4

Parameter Reported Value(s) Source(s)
Ki (Inhibition Constant) 3 nM, 13 nM, 17 nM researchgate.netguidetopharmacology.org

| IC50 (Half-Maximal Inhibitory Concentration) | 62 nM (theoretical) | globalresearchonline.net |

While some inhibitors function non-competitively by binding to an allosteric site, vildagliptin's mechanism is more intricate. It is described as engaging in a two-step, reversible, competitive process. researchgate.net This process consists of an initial rapid-binding phase followed by a slow tight-binding phase, a pattern not characteristic of simple competitive inhibition. researchgate.net Vildagliptin binds covalently to the catalytic site of DPP-4, which is typical of a competitive, active-site-directed inhibitor. researchgate.netnih.govyoutube.com However, the slow dissociation from the enzyme contributes to a prolonged duration of inhibition. researchgate.netnih.gov This complex interaction, involving slow equilibration and a covalent bond, distinguishes it from classical competitive inhibitors, though it does not fit the definition of a non-competitive mode where the inhibitor binds to a site other than the active site.

Vildagliptin is classified as a substrate-like inhibitor. researchgate.net Its chemical structure mimics that of the natural substrates of DPP-4, allowing it to bind to the enzyme's active site. researchgate.net This binding is not only inhibitory but also leads to the formation of a reversible covalent bond with a key serine residue (Ser630) in the catalytic center. frontiersin.org This interaction effectively blocks the enzyme's activity. researchgate.netnih.gov Furthermore, vildagliptin itself is also a substrate for DPP-4; the enzyme contributes to the formation of a major hydrolysis metabolite of the drug, demonstrating a dual interaction as both an inhibitor and a substrate. researchgate.netnih.gov

Interactions with Related Peptidases

A critical aspect of a DPP-4 inhibitor's profile is its selectivity. High selectivity for DPP-4 over other related enzymes, such as DPP-8 and DPP-9, is important, as inhibition of these other peptidases has been associated with toxicity. researchgate.net

Vildagliptin exhibits a high degree of selectivity for DPP-4 over the closely related proteases DPP-8 and DPP-9. reflections.live Kinetic studies using recombinant human enzymes have quantified this selectivity. The Ki for vildagliptin was determined to be 3 nmol/l for DPP-4, compared to 810 nmol/l for DPP-8 and 97 nmol/l for DPP-9. researchgate.net This indicates a selectivity of approximately 270-fold for DPP-4 over DPP-8 and 32-fold over DPP-9 based on Ki values alone. researchgate.net

The functional selectivity is further enhanced by the dissociation kinetics. The half-life for the dissociation of the vildagliptin-DPP-4 complex is 55 minutes, whereas for DPP-8 and DPP-9, it is less than 10 seconds. researchgate.net This slow dissociation from DPP-4, a characteristic of its tight-binding nature, results in prolonged inhibition and significantly greater functional selectivity than what is suggested by comparing only the Ki values. researchgate.net

Table 2: Vildagliptin Selectivity Profile

Enzyme Ki Value (nmol/l) Dissociation Half-Life Selectivity vs. DPP-4 (based on Ki)
DPP-4 3 55 minutes -
DPP-8 810 < 10 seconds ~270-fold
DPP-9 97 < 10 seconds ~32-fold

Data sourced from studies using recombinant human enzymes. researchgate.net

Molecular Interaction Profiling

The binding of vildagliptin to the DPP-4 active site is stabilized by a series of specific molecular interactions. Vildagliptin is classified as a Class 1 DPP-4 inhibitor, characterized by its interaction with the S1 and S2 subsites of the enzyme's active center. frontiersin.org

The cyanopyrrolidine moiety of vildagliptin interacts with the S1 subsite. nih.gov A key interaction is the formation of a reversible covalent bond between the nitrile group of vildagliptin and the hydroxyl group of the catalytic serine residue, Ser630. frontiersin.org

The hydroxy-adamantyl group interacts with the hydrophobic S2 subsite. nih.gov Additionally, the amide group of the molecule forms hydrogen bonds with the side chains of amino acid residues Glu205 and Glu206, further anchoring the inhibitor within the active site. nih.gov These combined interactions—covalent bonding, hydrophobic interactions, and hydrogen bonding—account for the high affinity and prolonged inhibitory action of vildagliptin on the DPP-4 enzyme. frontiersin.orgnih.gov

Table 3: Compound Names Mentioned

Compound Name
Vildagliptin hydrochloride
Vildagliptin
Sitagliptin
Saxagliptin
Linagliptin
Alogliptin
Anagliptin
Gemigliptin
Teneligliptin
Omarigliptin
Metformin (B114582)
Pioglitazone
Glyburide
Simvastatin
Amlodipine
Valsartan
Ramipril
Digoxin
Warfarin
Liraglutide
Naloxone
Thalidomide
Ascorbic acid
Palmatine
Sulfonylureas

Binding Interactions with Biological Macromolecules (e.g., Human Serum Albumin)

This compound's interaction with plasma proteins is an important factor in its pharmacokinetic profile. The extent of this binding can influence the drug's distribution and availability to its target enzyme, dipeptidyl peptidase-4 (DPP-4). Research indicates that vildagliptin is minimally bound to plasma proteins, with a binding percentage of 9.3%. nih.gov This low level of protein binding suggests that a large fraction of the drug remains free in the circulation to exert its pharmacological effect.

Studies have been conducted to characterize the binding interaction between vildagliptin and Human Serum Albumin (HSA), the most abundant protein in human blood plasma. These investigations have employed various spectroscopic techniques to determine the binding parameters. The binding of vildagliptin to HSA has been shown to quench the intrinsic fluorescence of the protein through a static mechanism. researchgate.net

Competition experiments have revealed that vildagliptin primarily binds to Sudlow's site I on HSA. researchgate.net The binding constants (Ka) for the vildagliptin-HSA interaction have been determined at different temperatures, showing a decrease in binding affinity with increasing temperature. researchgate.net This temperature-dependent change in the binding constant provides insight into the thermodynamic nature of the interaction.

In a study investigating the binding of vildagliptin with Bovine Serum Albumin (BSA), which is structurally similar to HSA, a binding constant (K) of 1.1 x 10⁴ M⁻¹ at 298.15 K was reported, with a binding stoichiometry (n) of approximately 1.331. tandfonline.comnih.gov These findings suggest that non-polar interactions play a significant role in the binding process. tandfonline.comnih.gov

Binding Parameters of Vildagliptin with Serum Albumins
MacromoleculeBinding SiteBinding Constant (Ka)Temperature (K)Stoichiometry (n)
Human Serum Albumin (HSA)Site I1.13 × 10⁴ L/mol298-
Human Serum Albumin (HSA)Site I8.54 × 10³ L/mol310-
Human Serum Albumin (HSA)Site I7.15 × 10³ L/mol318-
Bovine Serum Albumin (BSA)-1.1 x 10⁴ M⁻¹298.151.331

Ligand-Protein Docking Studies for Active Site Understanding

Molecular docking studies have been instrumental in elucidating the binding mode of this compound within the active site of its target enzyme, dipeptidyl peptidase-4 (DPP-4). These computational simulations provide a detailed understanding of the intermolecular interactions that are crucial for the drug's inhibitory activity. Vildagliptin is classified as a Class 1 DPP-4 inhibitor, which is characterized by its interaction with the S1 and S2 subsites of the enzyme's active center. frontiersin.org

A key feature of vildagliptin's interaction with DPP-4 is the formation of a covalent bond with the serine residue at position 630 (Ser630) in the catalytic site. frontiersin.orgresearchgate.netnih.gov This covalent interaction contributes to the prolonged inhibition of the enzyme. researchgate.netnih.gov

Docking analyses have further revealed specific non-covalent interactions that stabilize the binding of vildagliptin within the active site. The drug molecule forms hydrogen bonds and salt bridges with the catalytic residues Glutamic acid 205 (Glu205) and Glutamic acid 206 (Glu206), which are located in the S2 subsite. nih.gov These interactions are vital for the stable binding and subsequent inhibition of the DPP-4 enzyme. nih.gov The pyrrolidine (B122466) moiety of vildagliptin occupies the S1 pocket, while the adamantyl group fits into the S2 pocket of the enzyme.

Key Interacting Residues of Vildagliptin in the DPP-4 Active Site
Interacting ResidueSubsiteType of Interaction
Ser630Catalytic SiteCovalent Bond
Glu205S2Hydrogen Bond, Salt Bridge
Glu206S2Hydrogen Bond, Salt Bridge
Arg125-Hydrogen Bond
Val207-Hydrogen Bond
Asp739-Hydrogen Bond

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Pharmacophoric Features for DPP-4 Inhibition

The inhibitory action of vildagliptin (B1682220) on the DPP-4 enzyme is primarily achieved through its function as a substrate-based inhibitor. nih.gov The molecule mimics the natural substrates of DPP-4, which are peptides with a proline or alanine (B10760859) residue at the N-terminal penultimate position. nih.govyoutube.com Vildagliptin binds to the active site of the enzyme, which is composed of several subsites, most notably the S1 and S2 hydrophobic pockets and a catalytic triad (B1167595) (Ser630, Asp708, His740). nih.gov

Vildagliptin engages in a two-step, reversible, competitive binding process. researchgate.net This consists of an initial rapid-binding phase followed by a slow, tight-binding phase where it forms a covalent, yet reversible, bond with the enzyme. youtube.comresearchgate.netnih.gov This covalent interaction with the serine residue (Ser630) in the catalytic site is a key feature that leads to prolonged enzyme inhibition. youtube.comnih.govresearchgate.net The primary pharmacophoric elements responsible for this interaction are the cyanopyrrolidine moiety, which interacts with the S1 subsite, and the hydroxy adamantyl group, which binds to the S2 subsite. nih.gov

Significance of Molecular Moieties in Biological Activity

The distinct chemical components of the vildagliptin molecule are crucial for its biological function. The adamantyl group, the pyrrolidine (B122466) ring, and the nitrile group each play a specific and significant role in the molecule's potent and selective inhibition of DPP-4.

The adamantane (B196018) framework is a rigid, symmetrical, and lipophilic tricyclic hydrocarbon. nih.gov Its incorporation into the vildagliptin structure serves several critical functions. This bulky group, sometimes called a "lipophilic bullet," enhances the molecule's lipophilicity, which can improve its pharmacokinetic properties. nih.gov

Structurally, the adamantane moiety fits into the S2 hydrophobic pocket of the DPP-4 enzyme. nih.gov Its rigid cage-like structure ensures a precise three-dimensional positioning of the substituent, which helps to optimize the binding affinity and selectivity towards the biological target. nih.gov Furthermore, this rigid scaffold can protect the pharmacophoric core of the molecule from metabolic degradation, potentially prolonging its plasma half-life. nih.govnih.gov

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a central scaffold in vildagliptin's structure. nih.gov It acts as a proline mimetic, allowing it to fit snugly into the S1 subsite of the DPP-4 active site, a pocket that typically accommodates the proline residue of the enzyme's natural substrates. nih.gov The stereochemistry of this ring is crucial; vildagliptin is the S-enantiomer, which is the active form, while the R-enantiomer is considered an impurity. mdpi.comnih.gov The non-planar, puckered conformation of the saturated pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, contributing to its binding efficacy. nih.gov

The nitrile (-C≡N) group is a key electrophilic "warhead" in the vildagliptin molecule. nih.gov This functional group is essential for the covalent mechanism of inhibition. The carbon atom of the nitrile group is susceptible to nucleophilic attack by the hydroxyl group of the serine residue (Ser630) within the catalytic triad of the DPP-4 enzyme. nih.gov This interaction forms a stable, but reversible, covalent imidate adduct. This covalent binding is responsible for vildagliptin's slow dissociation from the enzyme and its prolonged inhibitory activity. researchgate.netnih.gov The nitrile group of the 2-cyanopyrrolidine scaffold also forms hydrogen bonds with key amino acid residues in the active site, such as Tyr547 and Tyr666, further stabilizing the enzyme-inhibitor complex. nih.gov While crucial for its activity, this nitrile moiety is also the primary site of metabolism, where it undergoes hydrolysis to form an inactive carboxylic acid metabolite. doi.orgnih.govnih.gov

Rational Design Strategies for Dipeptidyl Peptidase-4 Inhibitors

The development of vildagliptin and other DPP-4 inhibitors exemplifies the principles of rational drug design. The primary strategy employed was a substrate-based approach, where the designed inhibitors mimic the structure of the natural dipeptide substrates of DPP-4. nih.gov

Key strategies in the design of this class of inhibitors include:

Proline Mimetics: Utilizing scaffolds like the pyrrolidine ring to occupy the S1 pocket, which is specific for proline residues. nih.gov

Electrophilic Warheads: Incorporating functional groups, such as the nitrile in vildagliptin and saxagliptin, that can form covalent bonds with the catalytic serine residue of the enzyme to achieve potent and long-lasting inhibition. youtube.com

Occupancy of Hydrophobic Pockets: Introducing large, lipophilic groups like the adamantyl moiety to interact with the S2 subsite, thereby increasing binding affinity and influencing the pharmacokinetic profile. nih.govnih.gov

Structure-Guided Design: Using the crystal structure of the DPP-4 enzyme to understand the precise interactions within the active site, allowing for the optimization of inhibitor structures to enhance potency and selectivity. nih.gov

This rational approach has led to the development of highly potent and selective DPP-4 inhibitors.

Computational Modeling and Drug Discovery Simulations

Computational chemistry has been an indispensable tool in understanding the physicochemical properties of vildagliptin and in the broader discovery of DPP-4 inhibitors. nih.govnih.gov A variety of computational methods have been employed to elucidate its structure, reactivity, and interaction with its biological target.

Density Functional Theory (DFT): DFT calculations have been used to investigate the molecular geometry, vibrational frequencies, and electronic structure of vildagliptin. These studies provide a reliable molecular model that aligns closely with experimental X-ray crystallographic data. nih.govcambridgemedchemconsulting.com

Molecular Docking: Docking simulations are used to predict the binding conformation of vildagliptin within the active site of the DPP-4 enzyme. nih.govresearchgate.net These simulations confirm the critical interactions of the pyrrolidine ring in the S1 pocket, the adamantyl group in the S2 pocket, and the covalent interaction of the nitrile group with Ser630, providing a visual and energetic rationale for its inhibitory activity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior and stability of the vildagliptin-DPP-4 complex over time. nih.govnih.gov These simulations help to understand the conformational changes and the strength of interactions within the active site. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physiological and drug-specific data to simulate the absorption, distribution, metabolism, and elimination (ADME) of vildagliptin in the body. mdpi.comresearchgate.net These models are valuable for predicting drug concentrations and effects under various conditions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build predictive models that correlate the structural features of a series of inhibitors with their biological activity. rsc.orgresearchgate.net These models are instrumental in guiding the design of new, more potent inhibitors. rsc.org

These computational approaches provide deep insights into the molecular basis of vildagliptin's action and are crucial for the rational design of new and improved therapeutic agents. nih.govnih.gov

Metabolism, Biotransformation, and Metabolite Identification

Major Metabolic Pathways of Vildagliptin (B1682220)

Vildagliptin is extensively metabolized through at least four distinct pathways, none of which involve the cytochrome P450 (CYP450) enzyme system to a significant extent. This characteristic minimizes the potential for drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP450 enzymes.

A secondary, less prominent hydrolytic pathway involves the cleavage of the amide bond within the vildagliptin molecule. This process results in the formation of the metabolite designated as M15.3. Compared to the hydrolysis of the cyano group, amide bond hydrolysis represents a minor metabolic route for vildagliptin.

In addition to hydrolysis, vildagliptin undergoes phase II metabolism through glucuronidation, as well as phase I oxidation, although these are minor pathways. An N-glucuronide conjugate of vildagliptin has been identified as a circulating metabolite. Furthermore, two distinct oxidation products have also been detected in circulation. These minor metabolic routes contribute to the diversity of vildagliptin's biotransformation profile.

Metabolite Metabolic Pathway Significance
LAY 151 (M20.7) Hydrolysis of the cyano moietyMajor, inactive metabolite
M15.3 Amide bond hydrolysisMinor metabolite
N-glucuronide GlucuronidationMinor metabolite
Oxidation Products OxidationMinor metabolites

Novel Metabolite Identification

Recent research has led to the identification of novel metabolites of vildagliptin, expanding our understanding of its biotransformation. These discoveries highlight the potential for the formation of unique adducts in vivo.

Studies in rats have identified new thiazoline-containing thiol adducts of vildagliptin. One such metabolite, M407, is formed through the covalent binding of vildagliptin to L-cysteine. This metabolite was detected in the plasma of rats administered vildagliptin and is excreted in both urine and feces. Further investigation in bile duct-cannulated rats revealed that M407 is secreted into the bile as a glucuronide, designated M583.

Another novel thiazoline (B8809763) metabolite, the cysteinylglycine (B43971) conjugate M464, was identified in the urine, feces, and bile of rats. The formation of M464 was also demonstrated in vitro through the incubation of vildagliptin with glutathione (B108866), even without the presence of metabolic enzymes. Additionally, a glutathione adduct, M611, was detected in vitro, although it was not observed in in vivo studies. These findings suggest a non-enzymatic covalent binding of vildagliptin to thiol-containing molecules, leading to the formation of these novel metabolites.

Novel Metabolite Formation Detected In
M407 Covalent binding with L-cysteinePlasma, urine, feces (rats)
M583 Glucuronide of M407Bile (rats)
M464 Cysteinylglycine conjugateUrine, feces, bile (rats)
M611 Glutathione adductIn vitro

Non-Enzymatic Covalent Binding Investigations

Recent research has uncovered that vildagliptin can undergo non-enzymatic covalent binding with thiol-containing molecules. nih.gov Studies investigating this phenomenon have identified novel metabolites formed through this pathway in rats. It was found that vildagliptin can bind covalently to L-cysteine in vitro to form a thiazoline acid metabolite, designated as M407. nih.gov This finding prompted further in vivo studies to confirm its formation.

In rats administered a single oral dose of vildagliptin, M407 was detected in the plasma. nih.gov Further investigation into the formation of these adducts confirmed the non-enzymatic nature of this reaction. In vitro incubation of vildagliptin with glutathione, in the absence of any metabolic enzymes, resulted in the formation of a cysteinylglycine conjugate (M464) and a glutathione adduct (M611). nih.gov While M464 was detected in the urine, feces, and bile of rats, the glutathione adduct M611 was only observed in vitro. nih.gov These findings suggest that vildagliptin possesses the ability to form thiazoline-containing thiol adducts non-enzymatically, which may be relevant for understanding its complete metabolic profile. nih.gov

Comparative Metabolism Across Preclinical Species (e.g., Rats, Dogs)

The metabolism of vildagliptin has been evaluated in preclinical species, primarily rats and dogs, revealing both similarities and differences in biotransformation pathways. In both species, the compound is extensively metabolized prior to excretion. nih.gov

The primary metabolic pathway in both rats and dogs involves the hydrolysis of the cyano moiety to form the main, pharmacologically inactive carboxylic acid metabolite, M20.7 (also known as LAY151). nih.govmdpi.com This metabolite is the most predominant one found in the excreta of both species. nih.govresearchgate.net However, the extent of its formation differs, accounting for 54% of the dose in rats and 33% in dogs. mdpi.com

Another key metabolic route is the hydrolysis of the amide bond, which produces the metabolite M15.3. This pathway is particularly significant in dogs, where M15.3 is a major circulating metabolite and a major component in the excreta, alongside the parent compound and M20.7. nih.govresearchgate.net In contrast, while present, M15.3 is a less prominent metabolite in rats.

All metabolites that have been reported in human studies have also been detected in preclinical studies involving rats and dogs. mdpi.com The major circulating components in the plasma following administration are the unchanged parent drug and the M20.7 metabolite in both rats and dogs; dogs also show significant levels of the M15.3 metabolite. nih.gov Cytochrome P450 enzymes are not significantly involved in the metabolism of vildagliptin in these species, which is consistent with findings in humans. mdpi.comsci-hub.se

Table 1: Comparative Profile of Major Vildagliptin Metabolites in Preclinical Species
MetaboliteMetabolic PathwayPresence in RatsPresence in DogsNotes
M20.7 (LAY151)Hydrolysis of Cyano MoietyMajor (54% of dose)Major (33% of dose)Most predominant metabolite in plasma and excreta of both species. nih.govmdpi.com
M15.3Hydrolysis of Amide BondMinorMajorA major circulating metabolite and major component of excreta in dogs. nih.govresearchgate.net
Parent DrugN/AMajorMajorA major circulating component in plasma of both species. nih.gov

Excretion Pathways and Metabolite Distribution in Preclinical Models

Studies in preclinical models have established that the primary route of elimination for vildagliptin and its metabolites is through the kidneys. nih.gov Following intravenous administration of radiolabeled vildagliptin to rats and dogs, urinary excretion was the major pathway for the elimination of radioactivity, accounting for 47.6% to 72.4% of the dose. nih.gov Fecal excretion represents a less significant route. nih.gov

A substantial portion of the drug is excreted as metabolites. In both rats and dogs, the most abundant metabolite found in excreta is M20.7, the product of cyano group hydrolysis. nih.govresearchgate.net In dogs, the amide hydrolysis product, M15.3, is also a major metabolite found in excreta. nih.govresearchgate.net A notable portion of the administered dose is also excreted as the unchanged parent drug in the urine, ranging from 18.9% to 21.3% in rats and dogs after intravenous dosing. nih.gov

Investigations into the non-enzymatically formed metabolites in rats have provided further detail on excretion pathways. The thiazoline acid metabolite M407 was excreted in both urine and feces, with the combined total reaching approximately 2% of the administered dose within 48 hours. nih.gov Another related metabolite, M464, was detected in urine, feces, and bile, indicating biliary excretion as a pathway for these specific adducts. nih.gov

Table 2: Excretion Profile of Vildagliptin and its Metabolites in Preclinical Models
CompoundExcretion RouteSpeciesPercentage of Dose / Notes
Total RadioactivityUrineRats & Dogs47.6% - 72.4% (Major route). nih.gov
Unchanged VildagliptinUrineRats & Dogs18.9% - 21.3% of IV dose. nih.gov
M20.7Urine & FecesRats & DogsMost predominant metabolite in excreta. nih.gov
M15.3Urine & FecesDogsA major metabolite in excreta. nih.gov
M407Urine & FecesRats~2% of dose within 48 hours. nih.gov
M464Urine, Feces, BileRatsDetected in all three excreta, indicating some biliary excretion. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Characterization

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method used for the quantitative estimation of vildagliptin (B1682220) in bulk and pharmaceutical formulations. researchgate.net Vildagliptin exhibits maximum absorbance (λmax) at around 210 nm in solvents like water, 0.1 N HCl, and phosphate (B84403) buffer pH 7.4. researchgate.netjpbs.in The molecule does not have a conjugated double-bond system, resulting in a primary absorption peak around 200 nm. nih.gov Despite this, methods have been developed using other wavelengths for analysis. nih.gov The method is validated for linearity, with a linear response typically observed in the concentration range of 2-12 µg/ml, showing a high regression coefficient (R² ≈ 0.999). researchgate.netjpbs.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of vildagliptin, typically obtained in potassium bromide (KBr) pellets, shows characteristic absorption bands that confirm its structure. nih.gov Key characteristic absorption bands include those at 3294 cm⁻¹ (stretch vibrations of -O-H and -N-H), 2238 cm⁻¹ (stretch vibrations of the nitrile group -CN), and 1658 cm⁻¹ (stretch vibrations of -C=O). nih.gov

Charge-Transfer Complex Formation

A spectrophotometric method based on the formation of a charge-transfer complex has been developed for the determination of vildagliptin. globalresearchonline.net This method involves the reaction of the secondary amino group of vildagliptin (a Lewis base) with a Lewis acid like 2,4,6-trinitrophenol (picric acid). globalresearchonline.net This reaction forms a yellow charge-transfer complex in chloroform, which exhibits maximum absorption at 410 nm. globalresearchonline.net The method was found to be linear in the concentration range of 3-32 µg/ml. globalresearchonline.net

Electrophoretic Techniques

Electrophoretic methods offer high efficiency and resolving power for the analysis of charged or chargeable species, making them well-suited for the analysis of Vildagliptin hydrochloride.

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has emerged as a powerful and established method for the pharmaceutical analysis of Vildagliptin. nih.govingentaconnect.comscirp.org This technique provides rapid analysis, low consumption of sample and reagents, and high separation efficiency. mdpi.com

CZE methods have been successfully developed and validated for the determination of Vildagliptin in pharmaceutical dosage forms. nih.govingentaconnect.com A typical CZE method involves using a fused silica (B1680970) capillary, a background electrolyte (BGE) such as potassium phosphate or sodium tetraborate (B1243019) buffer, and applying a high voltage. nih.govrsc.org Detection is commonly performed using a UV/photodiode array (PDA) detector at wavelengths around 207 nm. nih.govrsc.org These methods have demonstrated linearity over concentration ranges like 50-200 µg/mL. nih.govingentaconnect.com

A significant application of CE is in the chiral separation of Vildagliptin's enantiomers. mdpi.com Since Vildagliptin is administered as a single enantiomer (S-Vildagliptin), it is critical to control the presence of the other enantiomer (R-Vildagliptin), which is considered an impurity. scirp.orgmdpi.comscirp.org CE is an attractive alternative to HPLC for this purpose. mdpi.com The separation is achieved by adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative, to the background electrolyte. mdpi.comresearchgate.net A systematic screening of various cyclodextrins has shown that native α-cyclodextrin at an acidic pH is particularly effective for separating the Vildagliptin enantiomers, achieving baseline resolution within a short analysis time (under 9 minutes). mdpi.comresearchgate.net

ParameterCZE for QuantificationChiral CZE for Enantiomeric PurityReference
Technique Capillary Zone Electrophoresis (CZE)Capillary Electrophoresis (CE) nih.govmdpi.com
Capillary Fused silica (e.g., 64.5 cm x 50 µm i.d.)Uncoated fused-silica (48 cm x 50 µm i.d.) nih.govmdpi.com
Background Electrolyte (BGE) 25 mM potassium phosphate (pH 8.0)75 mM acetate (B1210297) buffer (pH 4.5) nih.govmdpi.com
Chiral Selector Not applicable50 mM α-cyclodextrin mdpi.com
Applied Voltage 25 kV18 kV nih.govmdpi.com
Temperature 25 °C15 °C nih.govmdpi.com
Detection Wavelength 207 nm205 nm nih.govmdpi.com
Linearity Range 50-200 µg/mL2-50 µg/mL (for R-Vildagliptin) nih.govmdpi.com

Methodological Aspects of Analytical Research

The reliability of analytical data for this compound hinges on the rigorous development and validation of the methods used.

The development and validation of analytical methods for this compound are performed in accordance with guidelines established by the International Conference on Harmonisation (ICH). thieme-connect.comijpcbs.comajpamc.com This ensures that the methods are suitable for their intended purpose, whether for routine quality control or stability studies. The validation process assesses several key performance characteristics:

Linearity: This parameter establishes the relationship between the analytical signal and the concentration of the analyte. For Vildagliptin, methods are tested over a specified range, and the linearity is confirmed by a high correlation coefficient (R²), typically greater than 0.999. thieme-connect.comjpbs.inijpcbs.comajpamc.com

Precision: Precision reflects the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). thieme-connect.comijpcbs.com The results are expressed as the Relative Standard Deviation (%RSD), which should be within acceptable limits (often less than 2%). ijpcbs.com

Accuracy: Accuracy is the measure of how close the experimental value is to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. thieme-connect.comijpcbs.com For Vildagliptin methods, accuracy is typically reported as percent recovery, with values between 98-101% being common. thieme-connect.comnih.gov

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components (excipients). nih.govingentaconnect.com In stability-indicating methods, selectivity is demonstrated by showing that the drug peak is well-resolved from peaks of degradation products formed under various stress conditions (e.g., acid, base, oxidation). nih.govingentaconnect.com

Robustness studies are also conducted by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, temperature) to assess the method's capacity to remain unaffected by such changes. ijpcbs.comajpamc.com

Stability-Indicating Analytical Methods Development

The development of stability-indicating analytical methods is crucial for assessing the intrinsic stability of a drug and its ability to withstand various environmental conditions. For Vildagliptin, several high-performance liquid chromatography (HPLC) methods have been developed and validated to separate the active pharmaceutical ingredient from its degradation products formed under stress conditions. researchgate.netresearchgate.netnih.gov

Forced degradation studies are a key component of this process, where Vildagliptin is exposed to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradants. impactfactor.orgoup.com Research has shown that Vildagliptin is particularly susceptible to degradation under oxidative and alkaline stress conditions. researchgate.neteurekaselect.com The developed analytical methods must be able to resolve the Vildagliptin peak from any impurities and degradation products, thus proving the method's specificity and stability-indicating nature. researchgate.netoup.com

Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring they meet strict criteria for specificity, linearity, accuracy, precision, robustness, and system suitability. researchgate.netnih.govglobalresearchonline.net A common technique employed is reverse-phase high-performance liquid chromatography (RP-HPLC), utilizing various columns, mobile phases, and detectors to achieve optimal separation. researchgate.netcore.ac.uk For instance, one method achieved separation on a C18 column using a mobile phase of buffer and acetonitrile (B52724), with UV detection at 220 nm. researchgate.net Another validated method used a Kromasil-C18 column with a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile (pH 3.5), with detection at 263 nm. core.ac.uk The results from these studies confirm that the developed RP-HPLC methods are simple, specific, reliable, and reproducible for the quality control analysis of Vildagliptin. researchgate.net

Table 1: Summary of Stability-Indicating HPLC Methods for Vildagliptin

Chromatographic ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
C18 (250x4.6mm, 5µm)Buffer:Acetonitrile (50:50 v/v)1.02205.017 researchgate.net
Kromasil-C18 (250x4.5mm, 5µm)0.05 mmol Potassium Dihydrogen Phosphate Buffer:Acetonitrile (80:20 v/v), pH 3.50.92632.600 core.ac.uk
Hypersil ODS (250x4.6mm, 5µm)Perchloric acid Buffer, Methanol, Acetonitrile, and Triethylamine mixture1.0210N/A researchgate.neteurekaselect.com
Grace Cyano (250x4.6mm, 5µm)25 mM Ammonium (B1175870) Bicarbonate Buffer:Acetonitrile (65:35, v/v)1.0207N/A nih.gov

Impurity Profiling and Quantification in Research Samples

Impurity profiling is a critical aspect of pharmaceutical development, involving the identification, characterization, and quantification of impurities in drug substances and products. For Vildagliptin, both process-related impurities and degradation products are of concern. nih.govmdpi.com Analytical methods, particularly HPLC and liquid chromatography-mass spectrometry (LC-MS), are essential for this purpose. nih.govnih.gov

Research has identified several potential impurities in Vildagliptin batches. One study discovered an unknown impurity, identified via LC/ESI-MS(n) as (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity-E). nih.gov This impurity was found to be unstable, degrading into a more stable compound, (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F), which was subsequently isolated and characterized using techniques like FT-IR and NMR spectroscopy. nih.govresearchgate.net

Furthermore, potentially genotoxic impurities, which may be introduced during the synthesis process, require highly sensitive methods for their detection and quantification. nih.gov A specific HPLC-MS method was developed to quantify three such impurities in Vildagliptin: pyridine, 4-dimethylaminopyridine, and N, N-dimethylaniline. nih.gov This method demonstrated excellent sensitivity and linearity, allowing for the monitoring of these impurities at levels far below their permitted limits. nih.gov The development of robust impurity profiling methods is essential for ensuring the quality and safety of Vildagliptin. ijpsr.com

Table 2: Identified Impurities in Vildagliptin Research Samples

Impurity Name/CodeChemical NameTypeAnalytical Technique for IdentificationReference
Impurity-E(2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrileProcess-related/DegradantLC/ESI-MS(n) nih.govresearchgate.net
Impurity-F(8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dioneDegradation Product of Impurity-EFT-IR, NMR, Mass Spectrometry nih.govresearchgate.net
PyridinePyridinePotentially Genotoxic (Process-related)HPLC-MS nih.gov
4-dimethylaminopyridine4-dimethylaminopyridinePotentially Genotoxic (Process-related)HPLC-MS nih.gov
N,N-dimethylanilineN,N-dimethylanilinePotentially Genotoxic (Process-related)HPLC-MS nih.gov

Application in Drug Delivery System Characterization (e.g., Microspheres)

Vildagliptin has been formulated into various drug delivery systems, such as microspheres, to achieve controlled or sustained release, potentially improving therapeutic efficacy and patient compliance. ijcap.inresearchgate.net Advanced analytical methodologies are integral to the characterization of these formulations. The development of Vildagliptin-loaded microspheres often involves techniques like the solvent evaporation method, using polymers such as Eudragit RL100, Eudragit RS100, and Ethyl cellulose. nih.govnih.gov

The characterization of these microspheres relies on several analytical techniques. Scanning Electron Microscopy (SEM) is used to examine the surface morphology, shape, and size of the microspheres. ijcap.innih.gov Studies have shown that the concentration and type of polymer can affect the surface characteristics, with some formulations producing spherical and aggregated microspheres with uneven surfaces. nih.govnih.gov

Analytical methods are also crucial for determining the drug loading and drug entrapment efficiency (DEE). This typically involves dissolving a known quantity of microspheres and analyzing the Vildagliptin content using UV spectrophotometry at a specific wavelength, such as 210 nm. ijcap.innih.gov Research has reported DEE values ranging from 61.83% to 94.59%, depending on the formulation variables. nih.govpharmaexcipients.com

In-vitro drug release studies are performed using dissolution apparatus to assess the release profile of Vildagliptin from the microspheres over time. ijcap.in Samples are withdrawn at various intervals and analyzed by UV spectrophotometry to determine the cumulative percentage of drug released. ijcap.in These studies have demonstrated that polymers like Eudragit® RS-100 can sustain the drug release for up to 12 hours. pharmaexcipients.com These comprehensive characterization techniques are essential for optimizing the formulation of Vildagliptin microspheres for controlled drug delivery. ijcap.in

Table 3: Characterization of Vildagliptin-Loaded Microspheres

Formulation Variable/PolymerAnalytical Characterization MethodKey FindingReference
Eudragit RL100, Eudragit RS100, Ethyl cellulose, Methocel K100MUV Spectrophotometry, SEM, In-vitro DissolutionDrug Entrapment Efficiency (DEE) ranged from 82.56% to 94.59%. SEM showed spherical and aggregated microspheres. nih.govnih.gov
Ethyl cellulose, Polyvinyl alcohol (PVA)Optical Microscopy, SEM, In-vitro DissolutionFormulation variables (polymer concentration, stirring speed) strongly affected microsphere physicochemical properties. researchgate.net
Eudragit® RS-100SEM, Particle Size Analyzer, FTIR, XRD, In-vitro DissolutionObtained spherical, non-porous microspheres with a mean particle size of 1.077 µm. Achieved sustained drug release for up to 12 hours. pharmaexcipients.com

Chemical Stability and Degradation Kinetics

Intrinsic Stability of Vildagliptin (B1682220) Hydrochloride

Vildagliptin hydrochloride exhibits varying stability under different environmental conditions. The molecule's structure, which includes a nitrile group, a secondary amine, an alcohol hydroxyl in the adamantane (B196018) fragment, and an amide group, contains several sites susceptible to chemical degradation. nih.gov In the solid state, vildagliptin is a white to off-white, non-hygroscopic powder. europa.eu Stability studies on the active pharmaceutical ingredient (API) have shown it to be stable for up to 60 months under long-term conditions (25°C / 60% RH) and for 6 months under accelerated conditions (40°C / 75% RH). europa.eu

However, forced degradation studies reveal its susceptibility to hydrolysis and oxidation in solution. While the compound shows no significant degradation under thermal and UV light conditions, it is labile under acidic, basic, and oxidative stress. scholasticahq.com The nitrile group is particularly prone to hydrolysis, which can lead to the formation of an amide and subsequently a carboxylic acid. nih.gov The intrinsic stability of an active ingredient is a critical factor, as chemical degradation can alter the potency and safety of the final pharmaceutical product. scholasticahq.com

Forced Degradation Studies Under Controlled Conditions

Forced degradation, or stress testing, is essential for understanding the degradation pathways and developing stability-indicating analytical methods for a drug substance. oup.com For vildagliptin, these studies have been performed under extreme pH and oxidative conditions, often at elevated temperatures, to accelerate decomposition. researchgate.net

This compound degrades when subjected to acidic conditions, with the rate of degradation increasing with temperature. nih.gov In one study, exposure to 1 M hydrochloric acid (HCl) at 80°C for 9 hours resulted in significant degradation. scholasticahq.com Another study observed approximately 85% degradation after 210 minutes in 1 M HCl at 70°C, while at room temperature (23°C), 59.28% degradation was noted after 240 minutes. nih.gov The primary degradation pathway under acidic stress involves hydrolysis. nih.gov This leads to the formation of one major degradation product, which has been identified as 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. tandfonline.comresearchgate.net Other degradants formed under acidic conditions include the hydrolysis of the cyano group to an amide, and further hydrolysis to a carboxylic acid. researchgate.netnih.gov

The compound is particularly sensitive to basic hydrolysis. nih.gov Complete degradation was observed in 1 M sodium hydroxide (NaOH) at 70°C after just 60 minutes. nih.gov Even under milder conditions, such as 0.01 M NaOH at 60°C, over 10% degradation occurred within 30 minutes. nih.gov At room temperature, degradation in 1 M NaOH reached 84.33% after 240 minutes. nih.gov Multiple degradation products are formed under basic conditions. scholasticahq.com Key identified products include 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide, formed by the hydrolysis of the nitrile group, and 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide. nih.govtandfonline.com Another degradant, (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline, has also been detected under various basic hydrolysis conditions. tandfonline.com

Vildagliptin demonstrates its lowest stability under oxidative conditions. nih.gov Exposure to 3% hydrogen peroxide (H₂O₂) at room temperature led to 87.04% degradation in 180 minutes. nih.gov Another study using 3% H₂O₂ at room temperature for 1 hour observed the formation of three major degradants with area percentages of 29.5%, 20.2%, and 16.0%. tandfonline.com Increasing the exposure time to 7 hours changed these ratios, indicating complex reaction kinetics. tandfonline.com Oxidative stress results in at least five major degradation products. scholasticahq.com Identified oxidative degradants include N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol. researchgate.nettandfonline.com The degradant 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide, also seen in basic hydrolysis, is formed under oxidative conditions as well. tandfonline.com

Kinetic Modeling of Vildagliptin Degradation Processes

The degradation of vildagliptin under acidic, basic, and oxidative stress conditions has been shown to follow pseudo-first-order kinetics. researchgate.netnih.govnih.gov This model implies that the rate of degradation is directly proportional to the concentration of vildagliptin. Kinetic parameters, including the degradation rate constant (k) and the half-life (t₀.₅), have been calculated to quantify the stability of the drug under different conditions. nih.gov At room temperature (23°C), the calculated rate constants confirmed that vildagliptin degrades fastest in oxidative conditions, followed by basic and then acidic conditions. researchgate.netresearchgate.netnih.gov

Kinetic Parameters for Vildagliptin Degradation at 23°C nih.govnih.gov
Stress ConditionDegradation Rate Constant (k) [s⁻¹]Half-life (t₀.₅) [h]Degradation after 240 min [%]
1 M HCl (Acidic)1.73 × 10⁻⁴1.1159.28
1 M NaOH (Basic)3.11 × 10⁻⁴0.6284.33
3% H₂O₂ (Oxidative)4.76 × 10⁻⁴0.4087.04 (after 180 min)

Identification and Structural Elucidation of Degradation Products

The identification of degradation products is crucial for ensuring the safety and quality of a drug formulation. Various analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), have been employed to separate, identify, and structurally elucidate the compounds formed during forced degradation of vildagliptin. nih.govtandfonline.com These studies have led to the identification of several previously unknown impurities. nih.govresearchgate.net The structures are proposed based on their mass-to-charge ratio (m/z) and fragmentation patterns. tandfonline.comtandfonline.com

Major Degradation Products of Vildagliptin Identified Under Forced Stress Conditions
Degradation Product NameCondition(s) of FormationMolecular Mass (m/z)Reference
2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dioneAcidic304 tandfonline.comresearchgate.net
1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamideAcidic, Basic, Oxidative321.1 / 322 [M+H]⁺ nih.govtandfonline.com
1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamideBasic337.2 tandfonline.com
(1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylprolineBasic322.6 tandfonline.com
1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acidAcidic, Basic322.41 / 323 [M+H]⁺ nih.gov
[(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acidAcidic, Basic225.29 / 226 [M+H]⁺ nih.gov
N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinateOxidative241.1 researchgate.nettandfonline.com
(1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-olOxidative183.1 researchgate.nettandfonline.com

Excipient Compatibility Studies and Chemical Interactions in Formulations

The chemical stability of an active pharmaceutical ingredient (API) within a finished dosage form is critically dependent on its interactions with the various excipients used in the formulation. For vildagliptin, which contains a secondary amino group in its structure, these compatibility studies are of paramount importance to prevent degradation and ensure the product's stability and efficacy throughout its shelf life. google.comgoogle.com The inherent reactivity of this functional group makes vildagliptin susceptible to interactions, particularly with excipients that have acidic properties or contain reactive impurities. google.comgoogle.com Furthermore, the molecule's high susceptibility to humidity can exacerbate these degradation pathways. google.comgoogle.com

Research into the compatibility of vildagliptin with commonly used pharmaceutical excipients has been conducted under various stress conditions, including high temperature and humidity, as well as forced degradation scenarios involving acidic, basic, and oxidative environments. scholasticahq.comnih.gov These studies are essential for developing a robust and stable formulation. google.com

Interactions with Common Excipients

Forced degradation studies have provided significant insights into how different excipients influence the stability of vildagliptin. In one such study, vildagliptin was mixed individually with several common excipients, including microcrystalline cellulose, magnesium stearate, povidone, sodium starch glycolate, sucrose, and lactose. scholasticahq.com The results indicated that the presence of these individual excipients, or a mixture thereof, generally decreased the percentage of vildagliptin degradation compared to the API alone, suggesting a protective effect that varies depending on the chemical nature of the excipient. scholasticahq.com

Another study investigated the stability of vildagliptin in the presence of lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone (PVP) under conditions of high temperature (60°C) and high relative humidity (70%). nih.gov Analysis using spectroscopic techniques revealed a visible impact on the -NH- and C=O groups of the vildagliptin molecule, indicating chemical interactions with these excipients under stressed conditions. nih.govresearchgate.net

A pre-formulation study for a combination product of vildagliptin and metformin (B114582) hydrochloride evaluated compatibility with a range of common excipients under stressed conditions (50°C / 75% RH for one month). europa.eu The study concluded that no significant degradation of the active substances occurred, confirming their compatibility with the selected excipients at the proportions intended for the final formulation. europa.eu Fourier-transform infrared spectroscopy (FT-IR) studies have also been used to confirm the absence of physical-chemical interactions between vildagliptin, metformin HCl, and the excipients used in bilayer tablet formulations. impactfactor.org

The table below summarizes findings from a forced degradation study, illustrating the effect of excipients on vildagliptin stability under various stress conditions.

Table 1: Effect of Excipients on Vildagliptin Degradation under Forced Conditions

Stress Condition Vildagliptin Alone (% Degradation) Vildagliptin with Excipient Mixture (% Degradation) Key Degradants (Relative Retention Time - RRT)
Acidic (1M HCl, 80°C, 9h) High Lower than API alone 1.3
Basic (5.0 M NaOH, RT, 30min) High Lower than API alone 0.4, 0.7, 1.2
Oxidative (H₂O₂, RT) High Lower than API alone 0.5, 0.6, 0.7, 0.8, 1.2
Neutral Hydrolysis Moderate Lower than API alone 0.7
Thermal & UV Not Significant Not Significant N/A

Source: Data compiled from forced degradation studies. scholasticahq.com

Degradation Kinetics and Pathways

The degradation of vildagliptin, both alone and in the presence of excipients, generally follows pseudo first-order kinetics. nih.govresearchgate.net The rate of degradation is highly dependent on the specific stressor. Studies have shown that vildagliptin is particularly unstable in oxidative and basic conditions. nih.gov At room temperature, significant degradation occurs in the presence of 3% hydrogen peroxide, 1M sodium hydroxide, and 1M hydrochloric acid. nih.gov

The presence of excipients can alter not only the rate of degradation but also the profile of the degradants formed. scholasticahq.com For example, under oxidative stress, five major degradants were detected for the pure API, while under acidic conditions, one major degradant was observed. scholasticahq.com The addition of excipients can decrease the number of degradation products or affect the percentage of their formation. scholasticahq.com This modulation of degradation pathways is a critical consideration in formulation development. The primary sites of degradation on the vildagliptin molecule include the nitrile group, which can undergo hydrolysis to form an amide and subsequently a carboxylic acid. nih.gov

Q & A

Q. Q1. How can enantiomeric purity of L-prolinamide hydrochloride (a key starting material for Vildagliptin) be controlled during synthesis?

Methodological Answer: Enantiomeric purity is assessed using reverse-phase HPLC with pre-column derivatization using Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). The derivatized diastereomers are separated on a Hypersil BDS C18 column (4.6 × 250 mm, 5.0 µm) with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile. Resolution >3 and tailing factor <1.5 ensure accurate quantification of D-prolinamide (undesired enantiomer) at levels as low as 0.075% (LOD) and 0.15% (LOQ). This method aligns with pharmacopeial limits (NMT 0.5% undesired isomer) for Vildagliptin synthesis .

Q. Q2. What analytical methods are suitable for routine quantification of Vildagliptin in fixed-dose combinations (e.g., with Metformin Hydrochloride)?

Methodological Answer: High-performance thin-layer chromatography (HPTLC) is a cost-effective, rapid method for simultaneous analysis. A validated HPTLC protocol uses silica gel plates with a mobile phase of methanol:ethyl acetate:ammonia (7:2:1 v/v), achieving separation at Rf values of 0.35 (Vildagliptin) and 0.62 (Metformin). Linearity ranges are 1–14 µg/mL (Vildagliptin) and 10–140 µg/mL (Metformin), with recovery rates of 98–102% . For higher sensitivity, RP-HPLC with a C18 column and phosphate buffer-acetonitrile mobile phase (pH 3.5) provides simultaneous detection at 212 nm, retention times of 3.36 min (Metformin) and 5.41 min (Vildagliptin) .

Advanced Research: Stability and Degradation

Q. Q3. How can forced degradation studies be designed to evaluate Vildagliptin stability under stress conditions?

Methodological Answer: Forced degradation involves exposing Vildagliptin to acid (0.1M HCl, 80°C), base (0.1M NaOH, 80°C), oxidative (3% H2O2), photolytic (1.2 million lux-hours), and thermal (105°C) conditions. Degradation products are resolved using stability-indicating RP-HPLC with a Hypersil ODS C18 column and methanol:acetonitrile:phosphate buffer (5:30:65 v/v, pH 3.5). Peak purity is confirmed via photodiode array (PDA) detection, ensuring method specificity even with up to 20% degradation .

Q. Q4. What advanced techniques are used to resolve co-eluting impurities in Vildagliptin formulations?

Methodological Answer: Multivariate analysis (e.g., Box-Wilson experimental design) optimizes chromatographic conditions by evaluating factors like mobile phase pH, buffer concentration, and column temperature. For example, a green RP-HPLC-PDA method uses a response surface model to separate Vildagliptin and Remogliflozin Etabonate with a resolution >2.0, minimizing organic solvent use while maintaining accuracy (99.5–101.2%) .

Basic Research: Pharmacological Evaluation

Q. Q5. How is the efficacy of Vildagliptin as monotherapy or in combination therapies assessed in preclinical models?

Methodological Answer: In vivo studies use streptozotocin-induced diabetic rodent models to measure HbA1c reduction and fasting plasma glucose (FPG). For combination therapy with Metformin, dose-response studies (e.g., Vildagliptin 50 mg bid + Metformin 1000 mg/day) are conducted over 12–52 weeks, with statistical analysis (ANOVA) confirming durability of glycemic control (p<0.05 vs. placebo) .

Advanced Research: Impurity Profiling

Q. Q6. How are synthetic intermediates (e.g., 3-amino-1-adamantanol) quantified as impurities in Vildagliptin?

Methodological Answer: A reversed-phase LC method with a C18 column and gradient elution (acetonitrile:0.1% phosphoric acid) separates Vildagliptin from 3-amino-1-adamantanol at 210 nm. Validation parameters include linearity (0.5–5 µg/mL, R²=0.999), precision (RSD <2%), and recovery (98–102%). This method ensures compliance with ICH Q3A/B guidelines for impurity thresholds .

Basic Research: Method Validation

Q. Q7. What parameters are critical when validating a capillary zone electrophoresis (CZE) method for Vildagliptin and Metformin?

Methodological Answer: Key parameters include buffer composition (25 mM sodium tetraborate, pH 9.0), injection volume (50 mbar, 5 s), and voltage (25 kV). Specificity is confirmed via peak purity analysis under forced degradation, while robustness is tested using Plackett-Burman design to assess factors like buffer pH (±0.2) and temperature (±2°C). Linearity ranges are 30–60 µg/mL (Vildagliptin) and 300–600 µg/mL (Metformin) with RSD <2.95% .

Advanced Research: Pharmacokinetics and Metabolism

Q. Q8. How is the pharmacokinetic interaction between Vildagliptin and Metformin evaluated in clinical studies?

Methodological Answer: Open-label, two-period crossover studies in healthy volunteers administer single doses of Vildagliptin (50 mg) and Metformin (1000 mg) alone or in combination. Plasma concentrations are quantified using LC-MS/MS, with non-compartmental analysis (WinNonlin) to calculate AUC0–∞, Cmax, and Tmax. Bioequivalence is confirmed if 90% CIs for ratios fall within 80–125% .

Basic Research: Structural Characterization

Q. Q9. What spectroscopic techniques are used to confirm the identity of Vildagliptin impurities?

Methodological Answer: LC-MS/MS with electrospray ionization (ESI) in positive ion mode identifies molecular ions (e.g., m/z 304.2 for Vildagliptin). High-resolution mass spectrometry (HRMS) and NMR (1H, 13C) confirm structures of degradation products, such as the hydrochloride salt of (S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one (Impurity 35) .

Advanced Research: Clinical Safety Evaluation

Q. Q10. How are cardiovascular safety endpoints (e.g., left ventricular ejection fraction) assessed in Vildagliptin trials?

Methodological Answer: A 52-week, double-blind, placebo-controlled study in type 2 diabetes patients with congestive heart failure (NYHA I-III) measures left ventricular ejection fraction (LVEF) via echocardiography at baseline, 24, and 52 weeks. Statistical analysis (mixed-effects model) evaluates changes in LVEF (primary endpoint), with predefined non-inferiority margins (e.g., ΔLVEF <5%) to rule out cardiotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.